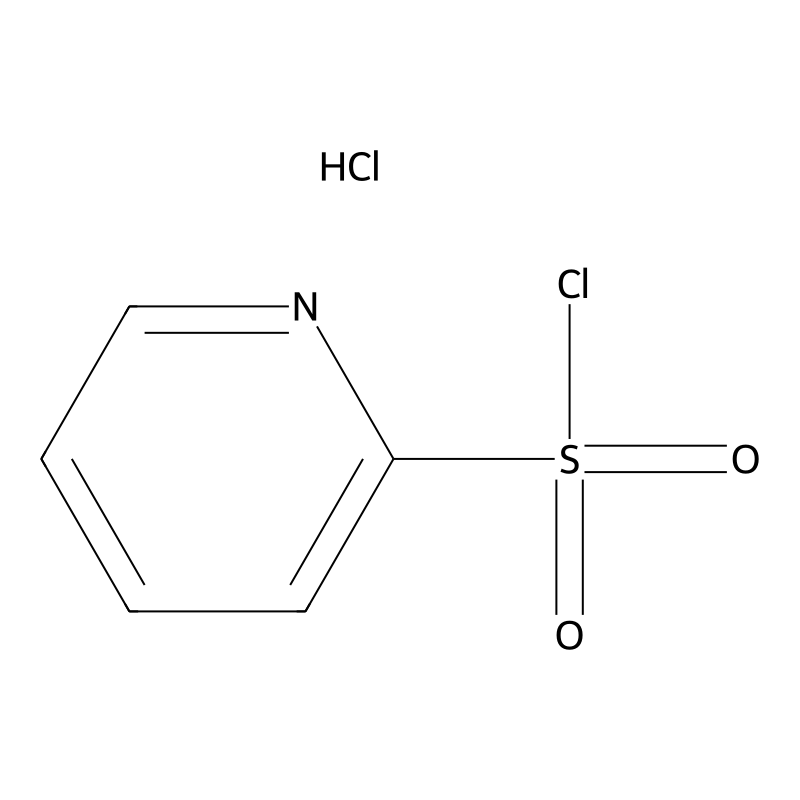

Pyridine-2-sulfonyl chloride hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Pyridine-containing Heterocycles

Pyridine-2-sulfonyl chloride hydrochloride reacts with various nucleophiles, including amines, alcohols, and phenols, to form new C-N, C-O, and C-S bonds, respectively. This allows the construction of diverse pyridine-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science [].

Protecting Groups

The PySO2 group can act as a protecting group for amines and amides. It can be readily introduced using pyridine-2-sulfonyl chloride hydrochloride and then selectively removed under specific conditions, allowing for the controlled manipulation of other functionalities in the molecule [].

Modification of Bioactive Molecules

The PySO2 group can be used to modify the properties of bioactive molecules, such as pharmaceuticals and agrochemicals. By introducing the PySO2 group, researchers can aim to improve solubility, metabolic stability, or binding affinity to target receptors [].

Material Science Applications

Pyridine-2-sulfonyl chloride hydrochloride finds applications in material science research as well. Here are some examples:

Functionalization of Polymers

Pyridine-2-sulfonyl chloride hydrochloride can be used to modify the surface properties of polymers, such as introducing cationic charges or improving adhesion to other materials []. This can be useful for applications in areas like conducting polymers, drug delivery systems, and surface coatings.

Synthesis of Ionic Liquids

Pyridine-2-sulfonyl chloride hydrochloride can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. These properties make them valuable for various applications, including catalysis, electrochemistry, and separation processes [].

Pyridine-2-sulfonyl chloride hydrochloride is an organic compound characterized by its sulfonyl chloride functional group attached to a pyridine ring. Its molecular formula is CHClNOS, and it has a molecular weight of approximately 177.06 g/mol. This compound typically appears as a white to light yellow crystalline solid and possesses a strong, pungent odor. It is soluble in water, forming an acidic solution, and is sensitive to moisture, which can lead to hydrolysis and degradation over time .

- Nucleophilic Substitution Reactions: The sulfonyl chloride can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or sulfonate esters.

- Hydrolysis: In the presence of water, it can hydrolyze to form pyridine-2-sulfonic acid and hydrochloric acid.

- Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic substitution reactions under specific conditions, allowing for further functionalization of the aromatic system .

Pyridine-2-sulfonyl chloride hydrochloride exhibits biological activity that makes it useful in medicinal chemistry. It has been studied for its potential as a:

- Pharmacological Agent: Compounds derived from pyridine-2-sulfonyl chloride have shown activity against various biological targets, including enzymes and receptors.

- Antimicrobial Agent: Some derivatives have demonstrated antimicrobial properties, making them candidates for further development in treating infections .

Several methods exist for synthesizing pyridine-2-sulfonyl chloride hydrochloride:

- Direct Sulfonation: Pyridine can be treated with chlorosulfonic acid to yield pyridine-2-sulfonic acid, which can then be converted to the corresponding sulfonyl chloride using thionyl chloride.

- Chlorination of Pyridine Derivatives: Starting from 2-pyridines, chlorination can be performed in the presence of reagents like phosphorus pentachloride or sulfur dichloride.

- Reactivity with Hydrochloric Acid: The final product can be obtained by reacting the sulfonyl chloride with hydrochloric acid to yield the hydrochloride salt form .

Pyridine-2-sulfonyl chloride hydrochloride finds applications in various fields:

- Chemical Synthesis: It serves as a reagent for synthesizing sulfonamide derivatives and other organic compounds.

- Medicinal Chemistry: Used in the development of pharmaceuticals targeting specific biological pathways.

- Analytical Chemistry: Employed in the preparation of derivatizing agents for chromatographic analysis .

Studies on pyridine-2-sulfonyl chloride hydrochloride have focused on its interactions with biological molecules:

- Enzyme Inhibition: Research indicates that certain derivatives can inhibit specific enzymes, which may lead to therapeutic applications.

- Binding Studies: Binding affinity studies reveal how this compound interacts with various receptors and proteins, providing insights into its mechanism of action .

Pyridine-2-sulfonyl chloride hydrochloride shares similarities with several other compounds in terms of structure and reactivity. Here are some comparable compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Pyridine-3-sulfonyl chloride | Similar sulfonyl chloride | Different position on the pyridine ring |

| Pyridine-4-sulfonyl chloride | Similar sulfonyl chloride | Different position on the pyridine ring |

| 2-Chloro-pyridine-3-sulfonyl chloride | Chlorinated derivative | Contains an additional chlorine atom |

Uniqueness

Pyridine-2-sulfonyl chloride hydrochloride is unique due to its specific position on the pyridine ring, which influences its reactivity and biological activity compared to its positional isomers. This specificity allows for targeted applications in medicinal chemistry that may not be achievable with other similar compounds .

Molecular Characteristics

Pyridine-2-sulfonyl chloride hydrochloride features a pyridine ring substituted with a sulfonyl chloride group at the 2-position, accompanied by a hydrochloride counterion. Its molecular formula is C₅H₅Cl₂NO₂S, with a molecular weight of 214.07 g/mol. The compound’s SMILES notation is O=S(=O)(Cl)C1=NC=CC=C1.Cl, reflecting its planar aromatic system and ionic nature.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 77–81°C | |

| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) | |

| Density | 1.5 g/cm³ | |

| Boiling Point | 284.2°C (decomposes) | |

| Flash Point | 125.7°C |

Spectroscopic Data

GHS Hazard Statements

H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant